

PIKfyve-IN-1: A Comparative Guide to Specificity and Off-Target Validation

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Compound of Interest				
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For researchers in pharmacology and drug development, the precise validation of a chemical probe's specificity is paramount to ensure that observed biological effects are unequivocally linked to the intended target. This guide provides a comprehensive comparison of **PIKfyve-IN-1** (also known as SGC-PIKFYVE-1), a potent inhibitor of the phosphoinositide kinase PIKfyve, with other widely used inhibitors. We present quantitative data on its on-target potency and off-target profile, alongside detailed experimental methodologies to support robust scientific inquiry.

On-Target Potency and Selectivity Profile

PIKfyve-IN-1 is a highly potent and cell-active chemical probe that inhibits PIKfyve with nanomolar efficacy.[1] In biochemical enzymatic assays, **PIKfyve-IN-1** demonstrates an IC50 value of 6.9 nM.[1][2][3] Cellular target engagement, as measured by the NanoBRET assay, confirms its high affinity in a live-cell context with an IC50 of 4.0 nM.[2][4]

To assess its specificity, **PIKfyve-IN-1** was profiled against a large panel of 403 wild-type human kinases. The results underscore its remarkable selectivity, with only a small fraction of kinases being inhibited.[2][3] This high degree of selectivity is crucial for minimizing confounding effects arising from off-target activities.

Comparison with Alternative PIKfyve Inhibitors

Several other small molecules are utilized to probe PIKfyve function, each with a distinct specificity profile. This section compares **PIKfyve-IN-1** with notable alternatives: YM201636,



Apilimod, and APY0201.

Inhibitor	PIKfyve IC50 (nM)	Key Off-Targets	Selectivity Notes
PIKfyve-IN-1 (SGC- PIKFYVE-1)	6.9 (Enzymatic)[1][2] [3], 4.0 (NanoBRET) [2][4]	MYLK4 (66 nM), MAP4K5 (89 nM)[4]	Highly selective across a panel of 403 kinases.[2][3]
YM201636	33 (Enzymatic)[5]	p110α (3.3 μM)[5], PIK3CB[6]	Considered a very selective inhibitor, though some off-target activity on class IA PI3 kinases has been noted.[5][7][8]
Apilimod	~1 (inhibition of IL-12)	Negligible in kinome scans[9]	Described as "exquisitely selective" in a screen against 456 kinases.[10]
APY0201	5.2 (Enzymatic)[11]	LOK, ITPK1 (>50% inhibition at 300 nM)	Demonstrated superior selectivity over apilimod against a panel of kinases, GPCRs, ion channels, and enzymes.[7]

Off-Target Validation: A Deeper Look

Comprehensive kinome-wide profiling is essential for validating the specificity of any kinase inhibitor. For **PIKfyve-IN-1**, screening at a concentration of 1 μ M revealed that only 8 out of 403 kinases exhibited a percent of control (PoC) of less than 10, indicating minimal off-target binding.[2][3]

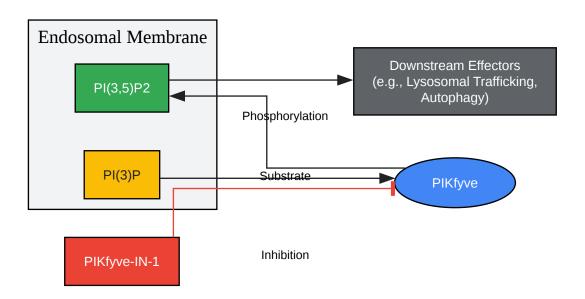
Further investigation into the most significant off-targets identified MYLK4 and MAP4K5.[4] However, the IC50 values for these kinases are approximately 10-fold higher than that for PIKfyve, suggesting a reasonable window of selectivity for carefully designed experiments.[4] In contrast, YM201636 has been shown to inhibit the p110α subunit of PI3K, albeit at a much



higher concentration than its IC50 for PIKfyve.[5] APY0201, while highly selective, showed some inhibition of LOK and ITPK1 at 300 nM.[9] Apilimod stands out for its exceptional selectivity in broad kinase panels.[10]

Signaling Pathway and Experimental Workflows

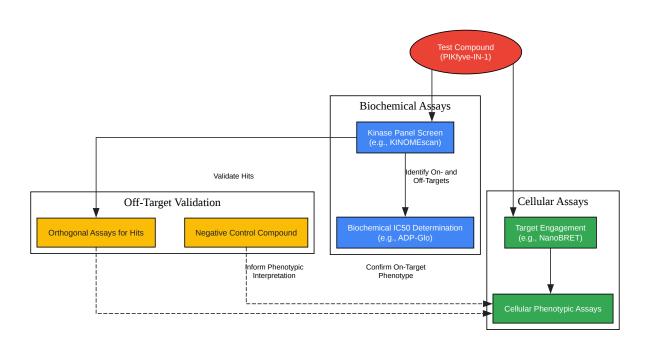
To visually represent the concepts discussed, the following diagrams illustrate the PIKfyve signaling pathway and a typical experimental workflow for validating inhibitor specificity.



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PIKfyve signaling and inhibition.





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